molecular formula C26H27F3N2O2 B440769 10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 352692-44-5

10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B440769
CAS No.: 352692-44-5
M. Wt: 456.5g/mol
InChI Key: ZVXNSLLIGIHBLO-UHFFFAOYSA-N
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Description

10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a trifluoromethyl group, a benzodiazepine core, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of trifluoromethyl groups in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its benzodiazepine core suggests possible applications in developing new therapeutic agents for neurological disorders.

Medicine

The compound’s structure indicates potential use in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects involves interactions with specific molecular targets. The benzodiazepine core can bind to GABA receptors in the central nervous system, modulating neurotransmitter activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar core structure but different functional groups.

    Fluorobenzodiazepines: Compounds with fluorine atoms in place of the trifluoromethyl group.

    Trifluoromethylated Aromatics: Compounds featuring the trifluoromethyl group but lacking the benzodiazepine core.

Uniqueness

What sets 10-isobutyryl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is the combination of its trifluoromethyl group and benzodiazepine core, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in various fields.

Properties

CAS No.

352692-44-5

Molecular Formula

C26H27F3N2O2

Molecular Weight

456.5g/mol

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H27F3N2O2/c1-15(2)24(33)31-20-8-6-5-7-18(20)30-19-13-25(3,4)14-21(32)22(19)23(31)16-9-11-17(12-10-16)26(27,28)29/h5-12,15,23,30H,13-14H2,1-4H3

InChI Key

ZVXNSLLIGIHBLO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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